molecular formula C17H11ClN4O2S B4294117 3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4294117
M. Wt: 370.8 g/mol
InChI Key: WWCMTHLNRUTLQV-UHFFFAOYSA-N
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Description

3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazinoindole core, which is known for its diverse biological activities, and a benzodioxolylmethylthio substituent, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylthio Group: This step involves the reaction of the chlorinated benzodioxole with a thiol compound under basic conditions.

    Construction of the Triazinoindole Core: The final step involves the cyclization of the intermediate with appropriate nitrogen-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: shares structural similarities with other triazinoindole derivatives and benzodioxole-containing compounds.

Uniqueness

  • The unique combination of the triazinoindole core and the benzodioxolylmethylthio substituent distinguishes this compound from others, providing it with distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further research and development.

Properties

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c18-11-6-14-13(23-8-24-14)5-9(11)7-25-17-20-16-15(21-22-17)10-3-1-2-4-12(10)19-16/h1-6H,7-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCMTHLNRUTLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 2
Reactant of Route 2
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 3
Reactant of Route 3
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 4
Reactant of Route 4
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 5
Reactant of Route 5
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 6
3-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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